
2-Chlor-4-(Cyclopropylmethoxy)pyrimidin
Übersicht
Beschreibung
2-Chloro-4-(cyclopropylmethoxy)pyrimidine (CCMP) is a chemical compound of the pyrimidine family . It is characterized by the presence of a cyclopropylmethoxy group.
Synthesis Analysis
Pyrimidines, including 2-Chloro-4-(cyclopropylmethoxy)pyrimidine, can be synthesized through various methods . One common approach involves the use of organolithium reagents . The reaction of 2-chloro pyrimidines with organosilanes in the presence of CuCl and TBAF has been reported to yield desired products in good to excellent yields .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine is C8H9ClN2O . It contains a total of 24 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring(s), 1 six-membered ring(s), 1 primary amine(s) (aromatic), 1 ether(s) (aromatic), and 1 Pyrimidine(s) .Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . The reaction of 2-chloro pyrimidines with organosilanes in the presence of CuCl and TBAF has been reported to yield desired products in good to excellent yields .Wissenschaftliche Forschungsanwendungen
Regioselektive Synthese von Pyrimidinderivaten
2-Chlor-4-(Cyclopropylmethoxy)pyrimidin: dient als Ausgangsmaterial für die regioselektive Synthese neuer Pyrimidinderivate. Mithilfe von Organolithiumreagenzien können Forscher verschiedene Substituenten in den Pyrimidinring einführen, insbesondere an der C-4-Position . Diese Regioselektivität ist entscheidend für die Entwicklung von Verbindungen mit spezifischen biologischen Aktivitäten.
Palladium-katalysierte Hiyama-Kreuzkupplungen
Diese Verbindung wird in palladium-katalysierten Hiyama-Kreuzkupplungsreaktionen mit Organosilanen verwendet . Das Verfahren ermöglicht die effiziente Synthese von C2-Aryl-Pyrimidinderivaten, die aufgrund ihrer Stabilität und geringen Toxizität wertvoll für die Herstellung von Pharmazeutika und Naturprodukten sind.
Antiflammatorische Anwendungen
Pyrimidinderivate, einschließlich derer, die von This compound abgeleitet sind, zeigen entzündungshemmende Eigenschaften . Sie wirken, indem sie die Expression und Aktivität von wichtigen Entzündungsmediatoren wie Prostaglandin E2, induzierbarer Stickstoffoxidsynthase und Tumornekrosefaktor-Alpha hemmen.
Synthese von Fluoreszenzfarbstoffen
Die Verbindung wird bei der Synthese neuartiger Fluoreszenzfarbstoffe eingesetzt, wie z. B. Bis(2-(pyrimidin-2-yl)ethoxy)alkane . Diese Farbstoffe finden Anwendung in Biosensoren für Proteinassays und bieten eine Methode zum Nachweis und zur Quantifizierung von Proteinen in verschiedenen Proben.
Entwicklung von antimikrobiellen Wirkstoffen
Aufgrund des Vorhandenseins des Pyrimidinrests können Derivate von This compound zu potenten antimikrobiellen Wirkstoffen weiterentwickelt werden . Ihre strukturelle Vielfalt ermöglicht die gezielte Bekämpfung eines breiten Spektrums mikrobieller Krankheitserreger.
Struktur-Aktivitäts-Beziehungsstudien (SAR)
This compound: Derivate werden in SAR-Studien eingesetzt, um die Beziehung zwischen chemischer Struktur und biologischer Aktivität zu verstehen . Diese Studien sind fundamental für die Entwicklung neuer Medikamente mit erhöhter Wirksamkeit und reduzierter Toxizität.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-(cyclopropylmethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUPMUOLFQEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


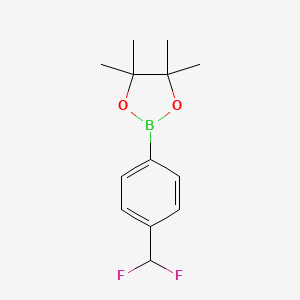

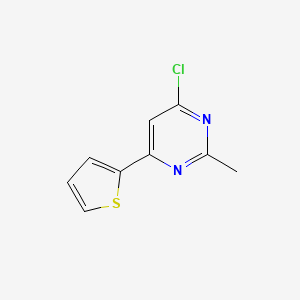
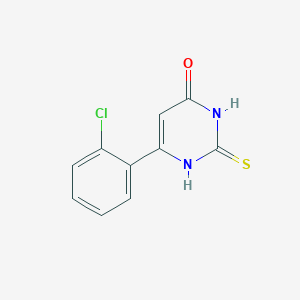
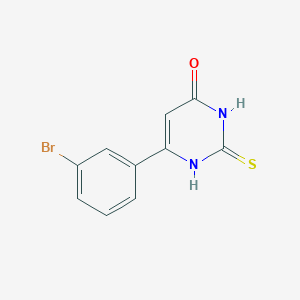
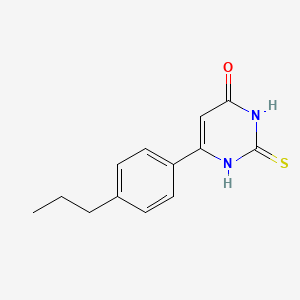
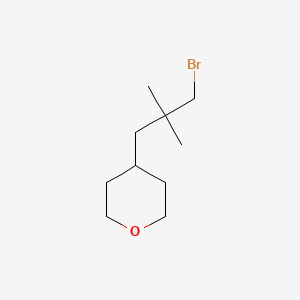
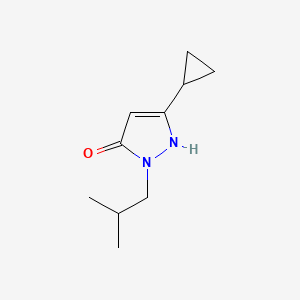

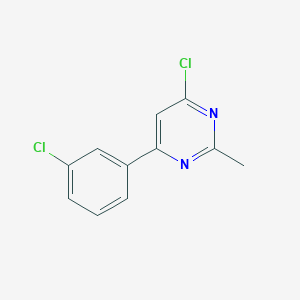

![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1467007.png)
![[1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467011.png)

